molecular formula C6H12O2 B102261 1-Butanol, 4-(ethenyloxy)- CAS No. 17832-28-9

1-Butanol, 4-(ethenyloxy)-

Cat. No.: B102261
CAS No.: 17832-28-9
M. Wt: 116.16 g/mol
InChI Key: HMBNQNDUEFFFNZ-UHFFFAOYSA-N
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Description

1-Butanol, 4-(ethenyloxy)- is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Butanol, 4-(ethenyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butanol, 4-(ethenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanol, 4-(ethenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

1-Butanol fractions demonstrate significant antioxidant capabilities. This has been evidenced in various studies where 1-butanol extracts from natural sources showed a higher capacity to scavenge free radicals, as seen in adlay hulls and walnut kernels (Kuo et al., 2002); (Zijia Zhang et al., 2009).

Solvatochromism Studies

1-Butanol is used in solvatochromic behavior studies of certain compounds. Its role in binary solvent mixtures aids in understanding the molecular interactions and solvation mechanisms of specific probes (Erika B. Tada et al., 2000).

Role in Synthesis Processes

1-Butanol plays a crucial role in the synthesis of various chemical compounds. For instance, it has been used in the convergent synthesis of a polyol chain with 4-acetoxy-1,3-dioxanes (S. Rychnovsky et al., 1999).

Phase Equilibria Studies

The mutual solubility of 1-butanol with various gases has been studied to understand phase equilibria at different temperatures and pressures. This is crucial in the development of extraction and purification processes (C. Borch-Jensen et al., 1994).

Electrooxidation Studies

1-Butanol's electrooxidation on platinum electrodes has been examined to understand the reaction mechanisms at a molecular level, providing insights into the electrochemical processes in various applications (Nanhai Li & Shigang Sun, 1997).

Combustion Chemistry

In the context of alternative fuels, the combustion chemistry of 1-butanol and its isomers has been extensively studied. This research is pivotal in developing bio-derived alternatives for conventional fuels (S. M. Sarathy et al., 2012).

Fermentative Production

Butanol, including 1-butanol, is explored in fermentative production processes. It has applications as a solvent in various industries and as a potential biofuel (S. Lee et al., 2008).

Photocatalysis

In the field of photocatalysis, 1-butanol has been used in the synthesis of materials like CuS nanoparticles, demonstrating its role in enhancing photocatalytic activity (C. Nethravathi et al., 2019).

Biochemical Applications

1-Butanol fractions from different solvent extractions have shown high antioxidant potential, indicating its significance in biochemical applications (Shumaila Jan et al., 2013).

Nanofluidic Devices

1-Butanol derivatives have been used in the development of nanofluidic devices, showcasing their potential in applications like controlled release, sensing, and information processing (Mubarak Ali et al., 2012).

Safety and Hazards

The safety data sheet for a related compound, butyl alcohol, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

1,4-Butanediol vinyl ether, also known as 4-(Vinyloxy)butan-1-ol or 1-Butanol, 4-(ethenyloxy)-, is a chemical compound that primarily targets polymerization processes . It is widely used as a cross-linking agent to synthesize polymeric membranes, copolymer networks, and microspheres .

Mode of Action

The structure of 1,4-Butanediol vinyl ether is characterized by a vinyl double bond directly connected with an ether bond. Due to the influence of an adjacent oxygen atom, the double bond is electron-rich and shows higher reactivity . This compound also contains a hydroxyl group, which can react with a series of resins .

Biochemical Pathways

The biochemical pathways affected by 1,4-Butanediol vinyl ether are primarily related to the synthesis of polymers. For instance, it can be used as a precursor to synthesize electrolyte membranes for fuel cell applications and thermally expandable microspheres . The compound is prepared by reacting acetylene and 1,4-butanediol in the presence of potassium hydroxide and potassium alkoxide catalyst .

Pharmacokinetics

It’s important to note that the compound is a liquid at room temperature and has a density of 0939 g/mL at 25 °C . It also has a boiling point of 95 °C/20 mmHg . These properties may influence its distribution and elimination in the environment or within a biological system.

Result of Action

The primary result of the action of 1,4-Butanediol vinyl ether is the formation of polymeric structures. It is used as a cross-linking agent, leading to the creation of complex polymeric networks . This makes it a valuable compound in the production of various materials, including electrolyte membranes and thermally expandable microspheres .

Action Environment

The action of 1,4-Butanediol vinyl ether can be influenced by various environmental factors. For instance, the compound should be stored at temperatures less than or equal to 20°C . Additionally, it should be handled with care as it has a flash point of 85 °C and can form explosive concentrations when vapors accumulate . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .

Properties

IUPAC Name

4-ethenoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBNQNDUEFFFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31244-41-4
Record name 1-Butanol, 4-(ethenyloxy)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31244-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6044854
Record name 4-(Ethenyloxy)butan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Butanol, 4-(ethenyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

17832-28-9
Record name 4-Hydroxybutyl vinyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17832-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanol, 4-(ethenyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017832289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanol, 4-(ethenyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(Ethenyloxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(vinyloxy)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,4-BUTANEDIOL MONOVINYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Yes, 1,4-Butanediol vinyl ether (BVE) functions as a monomer in various polymerization reactions. For example, it can be utilized in free radical polymerization to create ion-imprinted interpenetrating polymer network (IPN) gels. [] These gels have shown promise in solid-phase extraction of heavy metal ions like Cu2+, Ni2+, and Zn2+ from water samples. [] Additionally, BVE participates in photopolymerization reactions with other vinyl ethers and oxirane-based resins, particularly in the presence of a photoinitiator and visible light. [] The reactivity of BVE in these systems depends on the specific co-monomers and reaction conditions. []

A: 1,4-Butanediol vinyl ether serves as a key component in modifying the mechanical properties of PMMA. Specifically, a titanium alkoxide complex bearing 1,4-Butanediol vinyl ether ligands (Ti[O(CH2)4OCH=CH2]4) can act as both a ring-opening polymerization (ROP) initiator for ε-caprolactone and a crosslinking agent for poly(n-butyl acrylate) (PBA). [] This dual functionality enables the in situ generation of a crosslinked poly(ε-caprolactone)-PBA network within a PMMA matrix. [] This network structure has been shown to enhance the tensile properties of PMMA. []

A: Yes, kinetic studies have been conducted on polymerization reactions involving 1,4-Butanediol vinyl ether. Research indicates that BVE exhibits a specific reactivity profile when copolymerized with other vinyl ethers and oxiranes in visible-light-curable systems. [] This reactivity, assessed through photodifferential scanning calorimetry, helps determine the suitability of BVE in specific formulations and applications. [] Additionally, studies have investigated the kinetics of ε-caprolactone polymerization using Ti[O(CH2)4OCH=CH2]4 as an initiator. [] These studies provided valuable insights into the reaction mechanism, rate constants, and activation energy, enabling a deeper understanding of the polymerization process and optimization of reaction conditions. []

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